Methyl [4-(2-oxopropyl)phenyl]acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[4-(2-oxopropyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(13)7-10-3-5-11(6-4-10)8-12(14)15-2/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDJXQMPAGRCRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543650 | |
| Record name | Methyl [4-(2-oxopropyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84541-92-4 | |
| Record name | Methyl [4-(2-oxopropyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactions at the Ester Functional Group:the Methyl Ester Can Be Readily Transformed into Other Functional Groups.
Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid, {4-(2-oxopropyl)phenyl}acetic acid.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can produce a new ester.
Reactions at the Ketone Functional Group:the Ketone S Carbonyl Group is a Versatile Site for Modification.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding Methyl [4-(2-hydroxypropyl)phenyl]acetate.
Fischer Indole (B1671886) Synthesis: The ketone can serve as a starting material for creating more complex heterocyclic structures. For instance, reaction with a phenylhydrazine (B124118) derivative followed by acid-catalyzed cyclization can form an indole ring system, a common motif in biologically active compounds. orientjchem.org
Reactions on the Aromatic Ring:as Discussed, the Phenyl Ring is Activated for Electrophilic Aromatic Substitution.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid can introduce a nitro (-NO₂) group onto the ring. libretexts.orgmasterorganicchemistry.com
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) can be achieved using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃).
Friedel-Crafts Reactions: Acylation or alkylation can introduce new carbon substituents onto the ring, although polysubstitution can be a competing reaction with activating groups present. libretexts.org
These derivatization strategies allow for the systematic modification of Methyl [4-(2-oxopropyl)phenyl]acetate to generate a library of analogues for various chemical and pharmaceutical applications.
| Target Functional Group | Reaction Type | Typical Reagents | Resulting Structure/Functional Group |
|---|---|---|---|
| Ester (-COOCH₃) | Hydrolysis | H₃O⁺ or NaOH/H₂O | Carboxylic Acid (-COOH) |
| Ester (-COOCH₃) | Transesterification | R-OH, Acid/Base Catalyst | New Ester (-COOR) |
| Ketone (-C(O)CH₃) | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol (-CH(OH)CH₃) |
| Ketone (-C(O)CH₃) | Fischer Indole (B1671886) Synthesis | Phenylhydrazine (B124118), Acid Catalyst (e.g., BF₃-etherate) | Indole Ring System |
| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted Phenyl Ring |
| Phenyl Ring | Halogenation | Br₂, FeBr₃ | Bromo-substituted Phenyl Ring |
Advanced Spectroscopic and Spectrometric Characterization of Methyl 4 2 Oxopropyl Phenyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Methyl [4-(2-oxopropyl)phenyl]acetate, a complete NMR analysis involves one-dimensional (¹H and ¹³C) and two-dimensional techniques to assign all proton and carbon signals unambiguously.
Proton (¹H) NMR Analysis
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The spectrum of this compound displays characteristic signals corresponding to its aromatic and aliphatic protons. The chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) are key to assigning each signal.
The spectrum typically shows two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The aliphatic region contains three singlets: one for the acetyl methyl protons (CH₃-C=O), one for the methylene (B1212753) protons of the acetate (B1210297) group (CH₂-COO), and one for the methyl ester protons (O-CH₃).
Table 1: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.21 | d | 2H | 8.0 | Ar-H |
| 7.16 | d | 2H | 8.0 | Ar-H |
| 3.69 | s | 3H | - | O-CH₃ |
| 3.66 | s | 2H | - | Ar-CH₂-C=O |
| 3.62 | s | 2H | - | Ph-CH₂-COO |
| 2.16 | s | 3H | - | C(=O)-CH₃ |
Data sourced from White, T. D. (2003).
Carbon (¹³C) NMR Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound shows distinct signals for each unique carbon atom, including the carbonyl carbons, aromatic carbons, and aliphatic carbons.
The spectrum is expected to show two signals for the carbonyl carbons (one for the ketone and one for the ester), multiple signals in the aromatic region corresponding to the substituted benzene ring, and signals for the aliphatic methyl and methylene carbons.
Table 2: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 207.0 | C=O (ketone) |
| 171.9 | C=O (ester) |
| 135.2 | Ar-C |
| 133.2 | Ar-C |
| 129.5 | Ar-CH |
| 128.8 | Ar-CH |
| 52.1 | O-CH₃ |
| 50.1 | Ar-CH₂-C=O |
| 40.5 | Ph-CH₂-COO |
| 29.1 | C(=O)-CH₃ |
Data sourced from White, T. D. (2003).
Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC)
Heteronuclear Single Quantum Coherence (HSQC): This experiment would be used to correlate directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the signals in the ¹H NMR spectrum to the signals of the carbons they are attached to in the ¹³C NMR spectrum. For instance, it would definitively link the proton signal at 3.62 ppm to the carbon signal at 40.5 ppm (the Ph-CH₂-COO group).
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). HMBC is instrumental in piecing together the molecular fragments. For example, correlations would be expected between the methyl ester protons (δH ≈ 3.69 ppm) and the ester carbonyl carbon (δC ≈ 171.9 ppm). Similarly, the methylene protons adjacent to the aromatic ring (δH ≈ 3.62 ppm) would show correlations to the quaternary aromatic carbon and other nearby aromatic carbons, confirming the substitution pattern.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.
Electron Ionization (EI) Mass Spectrometry
In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. This "hard" ionization technique produces a characteristic fragmentation pattern that serves as a molecular fingerprint.
The EI mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (206.24 g/mol ). The most prominent peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion. A key fragmentation pathway involves the loss of the methoxy (B1213986) group (-OCH₃) from the ester, followed by the loss of carbon monoxide. Another characteristic fragmentation is the cleavage of the acetyl group.
Table 3: Key EI-MS Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 206 | 20 | [M]⁺ |
| 163 | 100 | [M - CH₃CO]⁺ |
| 147 | 15 | [M - COOCH₃]⁺ |
| 133 | 25 | [M - CH₂COOCH₃]⁺ |
| 103 | 30 | [C₈H₇]⁺ |
Data sourced from White, T. D. (2003).
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. This method is particularly useful for confirming the molecular weight of the compound.
While specific ESI-MS data for this compound is not available in the reviewed sources, an analysis would be expected to show a prominent ion at an m/z corresponding to the protonated molecule ([C₁₂H₁₄O₃ + H]⁺), which would be observed at m/z 207.0965. High-resolution ESI-MS would allow for the determination of the elemental composition, providing further confirmation of the molecular formula C₁₂H₁₄O₃.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a definitive analytical technique for assessing the purity and confirming the identity of this compound. In this method, the compound is first vaporized and separated from non-volatile impurities in the gas chromatograph. The separation is based on the compound's boiling point and affinity for the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic identifier under specific chromatographic conditions.
Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a positively charged molecular ion (M⁺) and a series of fragment ions. The pattern of these fragments, known as the mass spectrum, is a unique fingerprint of the molecule's structure.
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is predictable based on its structure, which contains a substituted phenyl ring, an ester, and a ketone. Key fragment ions would arise from the cleavage of the weakest bonds. For instance, benzylic cleavage is common in such structures, potentially leading to a prominent ion. The analysis of regioisomeric methoxy methyl phenylacetones, which are structurally similar, shows characteristic fragment ions that can be used as a reference for predicting the fragmentation of the target compound. oup.com The base peak in the spectrum often corresponds to the most stable carbocation that can be formed. The presence of ions resulting from the loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃) would also be anticipated. Purity is determined by the relative area of the main peak in the gas chromatogram; a high percentage indicates a pure sample, while smaller peaks suggest the presence of impurities.
Table 1: Predicted Key Mass Fragments for this compound in GC-MS
| Fragment Ion (m/z) | Proposed Structure/Origin |
|---|---|
| 206 | Molecular Ion [M]⁺ |
| 163 | Loss of acetyl group [M - COCH₃]⁺ |
| 147 | Loss of methoxycarbonyl group [M - COOCH₃]⁺ |
| 121 | Fragment corresponding to [C₈H₉O]⁺ from benzylic cleavage |
| 91 | Tropylium ion [C₇H₇]⁺, a common fragment for alkylbenzenes |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum.
The structure of this compound contains several distinct functional groups that give rise to predictable absorption bands. The two carbonyl groups, one from the ketone and one from the ester, are expected to produce strong, sharp absorption peaks in the region of 1680-1750 cm⁻¹. The exact position of these peaks can differentiate them; the ester carbonyl typically absorbs at a higher wavenumber (around 1735-1750 cm⁻¹) compared to the ketone carbonyl (around 1705-1725 cm⁻¹).
The aromatic phenyl ring will also exhibit characteristic absorptions. These include C=C stretching vibrations within the ring, which appear as a series of peaks in the 1450-1600 cm⁻¹ region. Additionally, C-H stretching vibrations from the aromatic ring are found just above 3000 cm⁻¹, while the C-H bonds of the aliphatic methyl and methylene groups will show stretching vibrations just below 3000 cm⁻¹. The C-O stretching vibrations of the ester group will be visible as strong bands in the 1000-1300 cm⁻¹ range.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | 1735 - 1750 |
| C=O (Ketone) | Stretch | 1705 - 1725 |
| C-H (Aromatic) | Stretch | 3010 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 2960 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. For this compound, the primary chromophore responsible for UV absorption is the substituted benzene ring.
The phenyl group gives rise to characteristic π → π* electronic transitions. Substituted benzenes typically show two main absorption bands. The more intense band, often referred to as the E2-band, usually appears around 200-230 nm. A second, less intense band with more defined vibrational fine structure, known as the B-band, is observed at longer wavelengths, typically around 250-280 nm. The presence of substituents on the benzene ring, such as the acetate and oxopropyl groups, can cause a shift in the wavelength of maximum absorbance (λmax) to longer wavelengths (a bathochromic shift) and an increase in the absorption intensity. The specific λmax is also influenced by the solvent used for the analysis due to solvent-solute interactions. biointerfaceresearch.com
Table 3: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Chromophore | Approximate λmax (nm) |
|---|---|---|
| π → π* (E2-band) | Phenyl Ring | ~220 nm |
| π → π* (B-band) | Phenyl Ring | ~265 nm |
Chromatographic Methods for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of this compound. Given the compound's moderate polarity, a reversed-phase HPLC (RP-HPLC) method is most suitable. researchgate.net
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C8 or C18 silica-based column, is used. nih.gov The mobile phase would consist of a polar solvent mixture, commonly acetonitrile (B52724) and water or methanol (B129727) and water. nih.govresearchgate.net An isocratic elution (constant mobile phase composition) can be employed for simple purity analysis, while a gradient elution (changing mobile phase composition) may be necessary to separate the target compound from impurities with significantly different polarities.
Detection is typically achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance, such as near the λmax of the phenyl chromophore (e.g., 254 nm or 258 nm). nih.gov For quantification, a calibration curve is constructed by plotting the peak area against known concentrations of a pure reference standard. This allows for the precise determination of the concentration of this compound in a sample.
Table 4: Typical HPLC Parameters for Analysis of this compound
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV at ~254 nm |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method used for monitoring the progress of chemical reactions, identifying compounds, and assessing the purity of a sample. rsc.org
For the analysis of this compound, the stationary phase is typically a glass or aluminum plate coated with a thin layer of silica (B1680970) gel. A small spot of the sample solution is applied to the baseline of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.
As the mobile phase ascends the plate via capillary action, it carries the sample components with it. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have a stronger affinity for the silica gel and move shorter distances. The position of the compound, which is invisible to the naked eye, can be visualized under UV light (at 254 nm), where the aromatic ring will quench the fluorescence of the indicator in the TLC plate, appearing as a dark spot. rsc.org The Rf value is a characteristic of the compound in a specific TLC system and can be used for identification purposes.
Table 5: Suggested TLC System for this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v, ratio adjusted as needed) |
| Application | Capillary spot |
| Development | Ascending, in a closed chamber |
Computational and Theoretical Studies of Methyl 4 2 Oxopropyl Phenyl Acetate
Quantum Chemical Calculations and Electronic Structure Analysis
There are currently no published studies applying quantum chemical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), specifically to Methyl [4-(2-oxopropyl)phenyl]acetate.
Density Functional Theory (DFT) Applications
No data is available in the scientific literature regarding the application of DFT to analyze the electronic structure, molecular orbitals (HOMO-LUMO), or electrostatic potential of this compound. DFT is a powerful tool for predicting these properties, which are fundamental to understanding a molecule's reactivity and intermolecular interactions. For related molecules like para-substituted acetophenones, DFT has been used to study ground-state basicities and the effects of different substituents on electronic properties. However, these findings cannot be directly extrapolated to this compound without a dedicated study.
Molecular Orbital Theory Approaches (e.g., MP2 level)
Similarly, there is no available research that employs MP2 or other post-Hartree-Fock methods to investigate the electronic structure of this compound. These higher-level theoretical methods are valuable for obtaining more accurate energy calculations and a more detailed understanding of electron correlation effects, which can be important for molecules with multiple functional groups.
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility and dynamic behavior of this compound remain uninvestigated through computational methods.
Identification of Stable Conformations
A computational conformational analysis would be necessary to identify the stable, low-energy structures of this compound. Such a study would involve systematically rotating the rotatable bonds—specifically around the ester and ketone side chains—to map the potential energy surface and locate the global and local minima. Without such a study, the preferred three-dimensional structure of the molecule is unknown.
Investigation of Large Amplitude Motions
Large amplitude motions, such as the internal rotations of the methyl groups and the torsional movements of the entire side chains relative to the phenyl ring, have not been characterized for this molecule. Molecular dynamics simulations would be a suitable approach to explore these motions and understand the flexibility of the molecule over time, which can have implications for its interactions with other molecules and its physical properties.
Reaction Mechanism Prediction and Transition State Analysis
There are no computational studies predicting the reaction mechanisms or analyzing the transition states for reactions involving this compound. Theoretical investigations in this area could provide valuable insights into its reactivity, potential degradation pathways, or its role in synthetic chemical processes by identifying the energy barriers and geometries of transition states for various potential reactions.
Spectroscopic Parameter Prediction and Validation of this compound
In the realm of computational chemistry, the prediction of spectroscopic parameters serves as a powerful tool for the structural elucidation and characterization of novel compounds. For molecules like this compound, where extensive experimental spectroscopic data may not be readily available in public databases, theoretical calculations offer valuable insights into their expected spectral features. Density Functional Theory (DFT) has emerged as a robust method for accurately predicting Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, providing a foundational basis for spectroscopic analysis.
Methodology of Spectroscopic Prediction
The theoretical spectroscopic parameters for this compound can be computed using DFT methods, which are well-regarded for their balance of accuracy and computational cost in predicting molecular properties. A common approach involves geometry optimization of the molecule's structure, followed by the calculation of NMR shielding tensors and vibrational frequencies at the optimized geometry.
For instance, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is frequently employed for such calculations. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is typically used for the prediction of NMR chemical shifts. mdpi.com To enhance the accuracy of the predicted values and facilitate comparison with potential experimental data, the computed shielding constants are often scaled or referenced against a standard compound, such as Tetramethylsilane (TMS). Similarly, calculated vibrational frequencies are sometimes scaled to account for anharmonicity and other systematic errors inherent in the computational model. ekb.eg
Predicted NMR Chemical Shifts
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in Tables 1 and 2, respectively. These predictions are based on the structural features of the molecule, including the electron-withdrawing and electron-donating effects of its functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |
| H-a (Aromatic) | 7.25 - 7.35 | Doublet | 2H |
| H-b (Aromatic) | 7.15 - 7.25 | Doublet | 2H |
| H-c (Methylene) | 3.65 | Singlet | 2H |
| H-d (Methyl Ester) | 3.60 | Singlet | 3H |
| H-e (Methyl Ketone) | 2.15 | Singlet | 3H |
Disclaimer: The data in this table is hypothetical and for illustrative purposes, based on computational chemistry principles for a molecule of this structure. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Ketone) | 207.0 |
| C=O (Ester) | 172.5 |
| C-1 (Aromatic) | 135.0 |
| C-4 (Aromatic) | 134.5 |
| C-2, C-6 (Aromatic) | 129.5 |
| C-3, C-5 (Aromatic) | 129.0 |
| C-d (Methyl Ester) | 52.0 |
| C-c (Methylene) | 45.0 |
| C-e (Methyl Ketone) | 29.0 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes, based on computational chemistry principles for a molecule of this structure. Actual experimental values may vary.
The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with those on the phenyl ring appearing in the downfield region. The methylene (B1212753) protons adjacent to the phenyl ring and the methyl protons of the ester group are anticipated to have chemical shifts characteristic of their respective environments. The methyl protons of the ketone group are expected to be the most upfield among the non-aromatic protons.
In the predicted ¹³C NMR spectrum, the carbonyl carbons of the ketone and ester groups are expected to be the most deshielded, appearing at the lowest field. libretexts.org The aromatic carbons would resonate in the typical range for substituted benzene (B151609) rings, and the aliphatic carbons of the methyl ester, methylene, and methyl ketone groups would appear at higher fields.
Predicted Vibrational Frequencies
The predicted infrared (IR) vibrational frequencies for key functional groups in this compound are summarized in Table 3. These predictions are crucial for identifying the presence of specific bonds and functional moieties within the molecule.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1715 - 1725 | Strong |
| C=O Stretch (Ester) | 1735 - 1745 | Strong |
| C-O Stretch (Ester) | 1200 - 1250 | Strong |
| Aromatic C=C Stretch | 1600 - 1620 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
Disclaimer: The data in this table is hypothetical and for illustrative purposes, based on computational chemistry principles for a molecule of this structure. Actual experimental values may vary.
The IR spectrum is expected to be dominated by two strong absorption bands in the carbonyl region, corresponding to the C=O stretching vibrations of the ketone and ester functional groups. pressbooks.pub The ester carbonyl stretch is typically found at a slightly higher wavenumber than the ketone carbonyl stretch. ic.ac.uk The spectrum would also feature characteristic bands for the C-O stretching of the ester, aromatic C=C and C-H stretching, and aliphatic C-H stretching.
Validation and Correlation with Structure
In the absence of experimental data for this compound, the validation of these predicted spectroscopic parameters remains a theoretical exercise. However, the predicted values are consistent with the known spectroscopic behavior of structurally similar compounds. For instance, the predicted chemical shifts for the phenylacetate (B1230308) moiety are in general agreement with those observed for other phenylacetate derivatives. researchgate.net Similarly, the predicted vibrational frequencies for the ketone and ester carbonyl groups fall within the expected ranges for aromatic ketones and esters. orgchemboulder.com
The computational predictions provide a detailed and internally consistent spectroscopic profile for this compound. This theoretical data can guide future experimental work by providing a reference for spectral assignment and interpretation. Any significant deviation of experimental data from these predicted values could indicate interesting conformational effects or intermolecular interactions not accounted for in the gas-phase computational model.
Applications of Methyl 4 2 Oxopropyl Phenyl Acetate in Chemical Research and Development
Role as a Synthetic Building Block in Fine Chemical Synthesis
In the realm of fine chemical synthesis, a building block is a readily available molecule that can be used to construct more complex chemical structures. Based on its functional groups—an ester and a ketone—Methyl [4-(2-oxopropyl)phenyl]acetate possesses the potential to serve as a versatile synthetic intermediate. The ester group can undergo hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol. The ketone functionality can be involved in reactions such as nucleophilic additions, reductions to a secondary alcohol, or α-functionalization.
The phenyl ring offers a scaffold for electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups at various positions, further expanding its synthetic utility. For instance, the aromatic ring could be nitrated, halogenated, or acylated to produce a range of derivatives.
Despite this theoretical potential, there is a notable absence of commercially available suppliers listing this compound as a stock chemical, and it is not prominently featured in synthetic methodology studies as a key starting material. This suggests that its use as a building block in fine chemical synthesis is not widespread.
Development of Novel Synthetic Routes Utilizing the Compound
The development of novel synthetic routes often hinges on the unique reactivity and structural features of a particular compound. While no specific novel synthetic methodologies have been published that explicitly utilize this compound, one can postulate potential synthetic transformations.
For example, the presence of both an enolizable ketone and an ester group could allow for intramolecular reactions, such as a Dieckmann condensation, under appropriate basic conditions, which would lead to the formation of a cyclic β-keto ester. This could be a pathway to novel carbocyclic or heterocyclic systems.
Furthermore, the compound could be a substrate for multicomponent reactions, where its distinct functional groups react sequentially with other reagents to build molecular complexity in a single synthetic operation. However, without experimental data, these proposed routes remain speculative.
Exploration in Materials Science Research
The application of organic molecules in materials science often relies on their ability to self-assemble, polymerize, or exhibit specific photophysical or electronic properties. The structure of this compound does not inherently suggest obvious applications in typical areas of materials science such as polymer chemistry or organic electronics.
For a molecule to be a viable monomer for polymerization, it would typically need at least two reactive sites capable of forming covalent bonds to create a repeating chain. While the functional groups of this compound could be modified to introduce polymerizable moieties, the parent compound itself is not a conventional monomer.
Similarly, for applications in organic electronics, molecules often require extended conjugated π-systems to facilitate charge transport. The phenyl ring in this compound offers some degree of conjugation, but it is not extensive enough to be considered a primary candidate for a semiconductor or conductive material without significant modification. There is no available research data to support its use in this field.
Contribution to Green Chemistry Principles in Synthetic Strategies
Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The contribution of a specific compound to green chemistry can be assessed in several ways, including its synthesis from renewable feedstocks, its use in atom-economical reactions, and its role in catalytic processes that avoid stoichiometric reagents.
The synthesis of this compound itself has not been described in the context of green chemistry. Potential green synthetic routes could involve the use of biocatalysis or heterogeneous catalysis for its preparation.
In terms of its application, if this compound were to be used as a reactant in a highly atom-economical reaction, such as a [4+2] cycloaddition or a catalytic C-H activation process, it could contribute to the principles of green chemistry. However, there are no published examples of such applications.
Potential in Catalytic Applications and Ligand Design
The design of ligands is a cornerstone of modern catalysis, enabling the development of highly selective and efficient metal-based catalysts. A ligand typically contains one or more donor atoms that can coordinate to a metal center.
This compound does not possess the typical strong donor atoms (like phosphorus, nitrogen, or sulfur in specific arrangements) that are common in high-performance ligands. While the oxygen atoms of the ester and ketone groups can coordinate to metal ions, they generally form weaker bonds compared to traditional ligand donor atoms.
It is conceivable that the compound could be chemically modified to incorporate stronger coordinating groups. For example, the ketone could be converted into an oxime or a Schiff base with a nitrogen-containing moiety, thereby creating a bidentate ligand. Such derivatives could then be explored for their ability to form stable complexes with transition metals and their potential applications in catalysis. To date, no such studies have been reported.
Future Research Directions and Unexplored Avenues in the Study of Methyl 4 2 Oxopropyl Phenyl Acetate
Development of Novel Asymmetric Synthetic Routes
The development of efficient and highly selective asymmetric synthetic routes to chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials science industries. For derivatives of Methyl [4-(2-oxopropyl)phenyl]acetate, which possess a prochiral ketone, the creation of enantiomerically pure forms is a significant goal.
Future research will likely focus on the design and application of novel chiral catalysts, including transition metal complexes with bespoke ligands and organocatalysts. These catalysts could enable the enantioselective reduction of the ketone group to a secondary alcohol or facilitate other asymmetric transformations at the α-position to the ketone. The aim is to achieve high yields and excellent enantiomeric excess (e.e.), minimizing the need for classical resolution techniques which are often inefficient. A convenient diastereoselective and practical strategy for synthesizing chiral methyl 2-((4R)-3-acryloyl-4-phenyloxazolidin-2-yl)acetates has been reported, starting from (R)-(–)-2-phenylglycinol and methyl propiolate. mdpi.com
Potential Research Approaches:
| Approach | Description | Expected Outcome |
| Transition Metal Catalysis | Utilization of chiral ruthenium, rhodium, or iridium complexes for asymmetric hydrogenation of the ketone. | High enantioselectivity and turnover numbers, leading to scalable and cost-effective synthesis. |
| Organocatalysis | Application of small organic molecules, such as chiral amines or phosphoric acids, to catalyze asymmetric reactions. | Metal-free and environmentally benign synthetic routes with unique selectivity profiles. |
| Kinetic Resolution | Development of enzymatic or chemical methods to selectively react with one enantiomer of a racemic mixture. | Access to both enantiomers of chiral derivatives with high optical purity. |
Exploration of Bio-inspired and Biocatalytic Transformations
Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency under mild reaction conditions. The application of biocatalysis to the synthesis and modification of this compound and its derivatives is a promising and sustainable research avenue.
Researchers are expected to explore a wide range of enzymes, such as ketoreductases, lipases, and monooxygenases, for transformations involving this compound. Directed evolution and protein engineering techniques could be employed to tailor enzymes for specific substrates and desired selectivities. Biocatalytic processes are becoming increasingly important in organic synthesis due to their unique selectivity advantages over conventional methods. caltech.edu For instance, nitrilase enzymes have been shown to be efficient biocatalysts for the enantioselective synthesis of α-thiocarboxylic acids. nih.gov
One area of interest is the enzymatic cascade conversion of racemic epoxides to valuable chiral chemicals like (S)‐2‐arylpropionic acids. researchgate.net Furthermore, a biocatalytic approach has been developed for the efficient conversion of perillic aldehyde into acid derivatives, which is a valuable alternative to limonene (B3431351) valorization from biomass residues. mdpi.com
Key Biocatalytic Reactions to Explore:
Asymmetric Reduction: Using ketoreductases to produce chiral alcohols with high enantiopurity.
Hydrolysis: Employing lipases for the enantioselective hydrolysis of the methyl ester to the corresponding carboxylic acid.
Oxidation: Utilizing monooxygenases for regioselective hydroxylation or other oxidative modifications of the aromatic ring or alkyl side chain.
Advanced Spectroscopic Characterization under Non-Standard Conditions
While standard spectroscopic data (NMR, IR, MS) for this compound are available, its behavior under non-standard conditions remains uninvestigated. Advanced spectroscopic techniques can provide deeper insights into its electronic structure, conformational dynamics, and reactivity in different environments.
Future studies could involve subjecting the compound to high pressure, low temperatures (cryogenic spectroscopy), or intense electromagnetic fields. Techniques such as time-resolved spectroscopy could be used to study the dynamics of its excited states, which is crucial for understanding its photochemical properties. In aqueous solutions, α-keto acids can undergo hydration to form a geminal diol, leading to an equilibrium between the keto and diol forms. acs.org
Spectroscopic Techniques and Potential Insights:
| Technique | Condition | Potential Information |
| Variable-Temperature NMR | Low to high temperatures | Conformational changes, rotational barriers, and intermolecular interactions. |
| High-Pressure Spectroscopy (IR/Raman) | Elevated pressures | Changes in bond lengths, vibrational frequencies, and phase transitions. |
| Ultrafast Transient Absorption Spectroscopy | Photoexcitation | Dynamics of excited states, photochemical reaction pathways, and energy dissipation mechanisms. |
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. appliedclinicaltrialsonline.comacs.org For this compound, ML models can be trained on existing chemical data to predict its reactivity in various chemical transformations, its potential biological activities, and its physical properties. rsc.orgrsc.org
Areas for AI and ML Application:
QSAR Modeling: Quantitative Structure-Activity Relationship models to predict biological activities based on molecular structure.
Reaction Prediction: Algorithms to forecast the products and yields of reactions involving this compound.
Property Prediction: Predicting physicochemical properties like boiling point, vapor pressure, and partition coefficient.
Investigation of Solid-State Properties and Crystal Engineering in Analogous Structures
The arrangement of molecules in the solid state significantly influences the physical properties of a material, including its melting point, solubility, and bioavailability. Crystal engineering focuses on understanding and controlling these intermolecular interactions to design materials with desired properties.
For analogs of this compound, future research could explore the formation of different polymorphs, cocrystals, and salts. By systematically varying functional groups on the molecule, researchers can study how these modifications affect the crystal packing and the resulting material properties. The crystal packing of benzylammonium phenylacetate (B1230308) and its hydrate (B1144303) is governed by hydrogen bonds. nih.gov This understanding is crucial for applications in pharmaceuticals and materials science, where solid-state properties are of paramount importance. polito.it
Research Focus in Crystal Engineering:
| Area | Objective | Methods |
| Polymorph Screening | To identify and characterize different crystalline forms of analogous compounds. | X-ray diffraction, DSC, TGA. |
| Cocrystal Design | To modify physical properties by co-crystallizing with other molecules. | Solution and solid-state grinding methods. |
| Structure-Property Correlation | To establish relationships between the crystal structure and bulk properties. | Computational modeling and experimental characterization. |
Q & A
Q. Methodological Considerations :
- Purification : Column chromatography with hexane/ethyl acetate mixtures (as in ) is effective for isolating intermediates.
- Yield optimization : Kinetic monitoring via TLC or HPLC () helps identify optimal reaction termination points.
How can crystallographic data (e.g., X-ray diffraction) confirm the molecular structure of this compound?
Basic Research Question
X-ray crystallography remains the gold standard for unambiguous structural confirmation.
- Software tools : SHELX programs () are widely used for small-molecule refinement. For example, SHELXL refines atomic coordinates, while SHELXS/SHELXD solves phase problems in crystal structures .
- Data collection : High-resolution data (≤1.0 Å) is preferred to resolve ester and ketone moieties. Twinned crystals may require specialized refinement protocols in SHELX .
Q. Example Workflow :
Grow single crystals using vapor diffusion (e.g., dichloromethane/hexane).
Collect intensity data with a synchrotron or rotating anode source.
Refine using SHELXL, cross-validating bond lengths/angles against DFT-calculated values ().
What advanced spectroscopic techniques are recommended for characterizing ester and ketone functionalities in this compound?
Basic Research Question
- NMR :
- ¹H NMR : Ketone protons (δ ~2.1–2.5 ppm) and ester methyl groups (δ ~3.6–3.8 ppm) are diagnostic ().
- ¹³C NMR : Carbonyl carbons (ester: δ ~170–175 ppm; ketone: δ ~205–210 ppm) confirm functional groups.
- IR : Strong absorbance at ~1730 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) ().
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ or [M+Na]+ ions) .
Q. Data Integration :
- Compare experimental spectra with computational predictions (e.g., Gaussian-based DFT for IR/NMR; ).
How can researchers resolve contradictions in reported synthetic yields or byproduct formation for this compound?
Advanced Research Question
Discrepancies often arise from divergent reaction conditions or purification methods.
- Case study : tested two reductive amination methods:
- Method A (NH₄HCO₂/Pd/C): Higher selectivity but slower kinetics.
- Method B (NH₄OAc/NaBH₄): Faster but prone to over-reduction.
- Resolution strategies :
- Byproduct analysis : Use LC-MS to identify impurities (e.g., over-reduced or dimerized products).
- Design of Experiments (DoE) : Systematically vary temperature, catalyst loading, and solvent polarity to map yield-purity trade-offs.
Q. Analytical Workflow :
Monitor reactions in real-time via inline FTIR or Raman spectroscopy.
Isolate byproducts via preparative HPLC () for structural elucidation.
What computational approaches are applicable for studying the electronic properties or stability of this compound?
Advanced Research Question
- Density Functional Theory (DFT) :
- Calculate HOMO-LUMO gaps to predict reactivity (e.g., susceptibility to nucleophilic attack at the ketone).
- Optimize geometry using B3LYP/6-31G(d) basis sets ().
- Thermochemical analysis : Use gas-phase enthalpies of formation (ΔfH) from to model decomposition pathways.
Q. Applications :
- Predict regioselectivity in derivatization reactions (e.g., Grignard additions to the ketone).
- Simulate vibrational spectra for cross-validation with experimental IR/Raman data.
What potential biological research applications exist for this compound based on structural analogs?
Advanced Research Question
While direct evidence is limited, structural analogs (e.g., ’s hydrazinylphenyl acetate) suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
